

Application Notes and Protocols for Solvothermal Synthesis of Nickel Sulfide Nanoparticles

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Compound of Interest

Compound Name: Nickel sulfite

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These application notes provide a comprehensive overview and detailed protocols for the synthesis of nickel sulfide (NiS) nanoparticles via solvothermal methods. The ability to control the size, phase, and morphology of NiS nanoparticles is critical for their application in various fields, including catalysis, energy storage, and biomedicine.

Introduction to Solvothermal Synthesis

Solvothermal synthesis is a versatile method for producing a wide range of nanomaterials. The process involves a chemical reaction in a sealed vessel (autoclave) where the solvent is heated above its boiling point, leading to high pressure. These conditions facilitate the dissolution and reaction of precursors, promoting the nucleation and growth of crystalline nanoparticles. Key advantages of this method include the ability to control particle size and morphology by tuning reaction parameters such as temperature, time, solvent, and precursors.

[\[1\]](#)[\[2\]](#)

Key Parameters Influencing Nickel Sulfide Nanoparticle Synthesis

The properties of the resulting nickel sulfide nanoparticles are highly dependent on the experimental conditions. Understanding the influence of each parameter is crucial for achieving

the desired material characteristics.

- **Precursors:** Both single-source and dual-source precursors can be used. Single-source precursors, such as nickel dithiocarbamate complexes, contain both nickel and sulfur in a single molecule and offer better control over stoichiometry.^[1] Common dual-source precursors involve a nickel salt (e.g., nickel chloride, nickel acetate) and a separate sulfur source (e.g., elemental sulfur, thiourea, 1-dodecanethiol).^{[3][4][5]} The choice of precursor can significantly impact the resulting phase and morphology of the nickel sulfide nanoparticles.^[3]
- **Solvent:** The solvent not only acts as a reaction medium but can also function as a capping agent or a reactant.^[1] Different solvents, such as oleylamine, ethylenediamine, and water, can lead to different phases and morphologies of NiS.^{[1][5][6]} For instance, using absolute ethyl alcohol as a solvent can favor the formation of α -NiS, while distilled water can lead to β -NiS.^[5]
- **Temperature and Time:** Reaction temperature and duration are critical parameters for controlling the crystalline phase and size of the nanoparticles.^[1] For example, in the decomposition of $[\text{Ni}(\text{S}_2\text{CNiBu}_2)_2]$, lower temperatures (e.g., 150 °C) favor the formation of α -NiS, while higher temperatures (e.g., 280 °C) lead to the formation of pure β -NiS.^[1] Increasing the reaction time can sometimes lead to a phase transformation to a more thermodynamically stable phase.^[1]
- **Concentration:** The concentration of precursors can influence the size and even the phase of the resulting nanoparticles.^[1] In some systems, higher concentrations can lead to larger particles.^[1] At certain temperatures, varying the precursor concentration can also result in the formation of different nickel sulfide phases, such as NiS₂ or a mixture of α -NiS and Ni₃S₄.^[1]

Data Presentation: Synthesis Parameters and Resulting Nanoparticle Properties

The following table summarizes the quantitative data from various solvothermal synthesis methods for nickel sulfide nanoparticles, providing a clear comparison of how different experimental conditions affect the final product.

Nickel Precursor	Sulfur Precursor	Solvent	Temperature (°C)	Time (h)	Resulting Phase	Particle Size/Morphology	Reference
[Ni(S2CNiBu2)2]	(Single Source)	Oleylamine	150	-	α -NiS	~100 nm hexagonal plates	[1]
[Ni(S2CNiBu2)2]	(Single Source)	Oleylamine	280	-	β -NiS	Agglomerated larger particles	[1]
Ni(CH3COO)2·4H2O	Thiourea	Absolute Ethyl Alcohol	200	48	α -NiS	Agglomerated nanoparticles	[5]
Ni(CH3COO)2·4H2O	Thiourea	Distilled Water	200	48	β -NiS	Nanorods (2-5 μ m length, 1000 nm diameter)	[5]
Ni(acac)2	1-Dodecanethiol (DDT)	N-methyl-2-pyrrolidone (NMP)	- (Microwave)	1	o-Ni9S8	9.7 nm crystallite size	[3]
Ni(acac)2	Thiourea	N-methyl-2-pyrrolidone (NMP)	- (Microwave)	1	h-NiS	38 nm crystallite size	[3]
NiCl2·6H2O	Elemental Sulfur	Oleylamine	260	-	NiS2, NiS, Ni7S6, Ni3S2	Near-spherical (3-4 nm for NiS)	[4]

Ni(NO ₃) ₂ ·6H ₂ O	H ₂ NC(S)NH ₂	Benzene	-	-	NiS ₂	-	[6]
Ni(NO ₃) ₂ ·6H ₂ O	H ₂ NC(S)NH ₂	Ethylene diamine (EDA)	-	-	NiS	-	[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of α -NiS and β -NiS Nanoparticles using a Single-Source Precursor[1]

- Objective: To synthesize phase-pure α -NiS or β -NiS by controlling the reaction temperature.
- Materials: Nickel(II) bis(diisobutyldithiocarbamate) ([Ni(S₂CNiBu₂)₂], Oleylamine.
- Procedure:
 - In a typical synthesis, dissolve a specific amount of [Ni(S₂CNiBu₂)₂] in oleylamine to achieve the desired concentration (e.g., 5 mM).
 - Transfer the solution to a Teflon-lined stainless-steel autoclave.
 - For the synthesis of α -NiS, heat the autoclave to 150 °C and maintain for a set period.
 - For the synthesis of β -NiS, heat the autoclave to 280 °C and maintain for a set period.
 - After the reaction, allow the autoclave to cool down to room temperature naturally.
 - Collect the black precipitate by centrifugation.
 - Wash the product multiple times with ethanol and acetone to remove any unreacted precursors and solvent.
 - Dry the final product in a vacuum oven at 60 °C.

Protocol 2: Synthesis of α -NiS and β -NiS Nanorods using Dual-Source Precursors[5]

- Objective: To synthesize α -NiS and β -NiS by using different solvents.
- Materials: Nickel(II) acetate tetrahydrate ($\text{Ni}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$), Thiourea, Absolute Ethyl Alcohol, Distilled Water.
- Procedure:
 - Dissolve 0.001 mol of $\text{Ni}(\text{CH}_3\text{COO})_2 \cdot 4\text{H}_2\text{O}$ and 0.003 mol of thiourea in 30 mL of either absolute ethyl alcohol (for α -NiS) or distilled water (for β -NiS) with vigorous magnetic stirring.
 - Sonicate the resulting solution for 20 minutes.
 - Transfer the solution into a 50 mL Teflon-lined stainless-steel autoclave.
 - Seal the autoclave and heat it at 200 °C for 48 hours.
 - After cooling to room temperature, filter the black precipitate.
 - Wash the product several times with absolute ethanol and distilled water.
 - Dry the final product in a vacuum at 60 °C for 12 hours.

Protocol 3: Microwave-Assisted Solvothermal Synthesis of Nickel Sulfide Nanoparticles[3]

- Objective: To rapidly synthesize different phases of nickel sulfide using microwave irradiation.
- Materials: Nickel(II) acetylacetonate [$\text{Ni}(\text{acac})_2$], 1-Dodecanethiol (DDT), Thiourea, N-methyl-2-pyrrolidone (NMP).
- Procedure:
 - For the synthesis of o-Ni₉S₈, mix $\text{Ni}(\text{acac})_2$ and 1-dodecanethiol in NMP.
 - For the synthesis of h-NiS, mix $\text{Ni}(\text{acac})_2$ and thiourea in NMP.
 - Transfer the reaction mixture to a microwave reactor vessel.

- Irradiate the mixture with a microwave power of 100 W for 1 hour.
- After the reaction, cool the vessel and collect the product by centrifugation.
- Wash the nanoparticles with an appropriate solvent (e.g., ethanol) to remove impurities.
- Dry the final product under vacuum.

Visualizations

The following diagrams illustrate the experimental workflow and the relationships between synthesis parameters and the resulting nanoparticle properties.

Caption: General experimental workflow for the solvothermal synthesis of nickel sulfide nanoparticles.

Caption: Relationship between synthesis parameters and resulting nickel sulfide nanoparticle properties.

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